Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Overview
Description
Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. The presence of bromine and other functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination and other functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products .
Scientific Research Applications
Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- [2S-(2alpha,3beta,5alpha)]-3-(Azidomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Diphenylmethyl Ester
- [2S-(2alpha,3beta,5alpha)]-3-(Chloromethyl)-3-methyl-7-oxo-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Diphenylmethyl Ester
Uniqueness
Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific functional groups and the presence of bromine, which imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
94134-57-3 |
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Molecular Formula |
C20H33BrN2O3S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H10BrNO3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h11-13H,1-10H2;3-4,6H,1-2H3,(H,12,13)/t;3-,4-,6+/m.1/s1 |
InChI Key |
VSIYPPRFXFHDCH-NXMSRCMASA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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